![molecular formula C17H13NO B14420531 Phenol, 4-[(2-naphthalenylimino)methyl]- CAS No. 83919-58-8](/img/structure/B14420531.png)
Phenol, 4-[(2-naphthalenylimino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[(2-naphthalenylimino)methyl]- is an organic compound with the molecular formula C17H13NO It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a naphthalenyl imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(2-naphthalenylimino)methyl]- typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for Phenol, 4-[(2-naphthalenylimino)methyl]- are not well-documented, the general approach would involve large-scale synthesis using the same condensation reaction. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[(2-naphthalenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 4-[(2-naphthalenylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 4-[(2-naphthalenylimino)methyl]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. It may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 4-[2-(methylamino)ethyl]-
- Phenol, 4-methyl-2-[1-(1-naphthalenylimino)ethyl]-
Uniqueness
Phenol, 4-[(2-naphthalenylimino)methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
83919-58-8 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C17H13NO/c19-17-9-5-13(6-10-17)12-18-16-8-7-14-3-1-2-4-15(14)11-16/h1-12,19H |
Clave InChI |
KIDGOIWJIPASMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


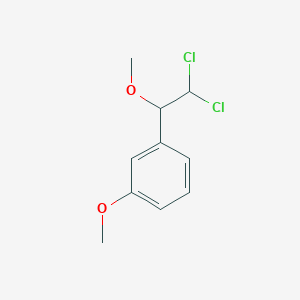
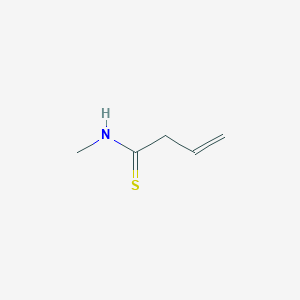

![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)

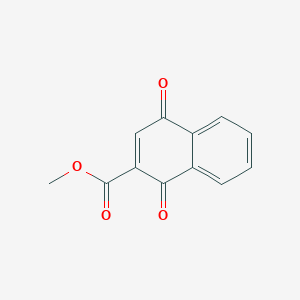
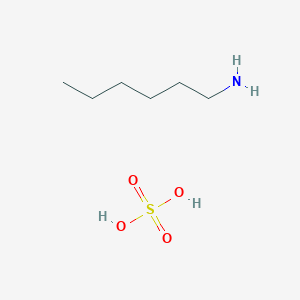
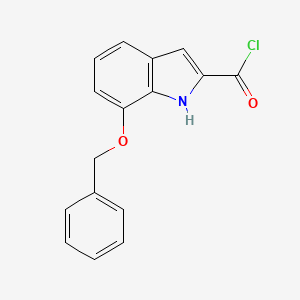

![3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14420521.png)
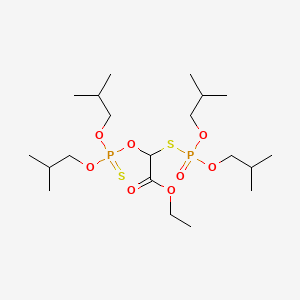
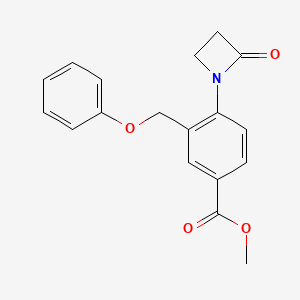

![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)
